1H-Benzimidazole, 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-5-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazole, 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-5-fluoro- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Vorbereitungsmethoden
The synthesis of 1H-Benzimidazole, 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-5-fluoro- typically involves multi-step organic reactions. One common method includes the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . Industrial production methods often employ catalytic processes to enhance yield and selectivity. For instance, the use of nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization has been reported .
Analyse Chemischer Reaktionen
1H-Benzimidazole, 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-5-fluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles under appropriate conditions.
Major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazole, 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-5-fluoro- has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of dyes, pigments, and other functional materials.
Wirkmechanismus
The mechanism of action of 1H-Benzimidazole, 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-5-fluoro- involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as protein kinases and topoisomerases, which are crucial for cell division and proliferation . This inhibition leads to the disruption of cellular processes, resulting in the compound’s therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1H-Benzimidazole, 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-5-fluoro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Similar compounds include:
2-Phenylbenzimidazole: Known for its antitumor and antiviral activities.
4-(1H-benzo[d]imidazol-2-yl)aniline: Exhibits antimicrobial and anti-inflammatory properties.
These compounds share the benzimidazole core structure but differ in their substituents, leading to variations in their activities and applications.
Eigenschaften
CAS-Nummer |
824394-58-3 |
---|---|
Molekularformel |
C18H15FN4 |
Molekulargewicht |
306.3 g/mol |
IUPAC-Name |
2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-6-fluoro-1H-benzimidazole |
InChI |
InChI=1S/C18H15FN4/c1-10-11(2)21-17(20-10)13-5-3-4-6-14(13)18-22-15-8-7-12(19)9-16(15)23-18/h3-9H,1-2H3,(H,20,21)(H,22,23) |
InChI-Schlüssel |
UQDQSRCDRGPMQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(N1)C2=CC=CC=C2C3=NC4=C(N3)C=C(C=C4)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.